![molecular formula C16H13FN2O2 B2653845 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate CAS No. 1351619-81-2](/img/structure/B2653845.png)
1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate
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Overview
Description
“1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Molecular Structure Analysis
In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed . Solid-state NMR was applied for testing the quality of the obtained samples .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to overcome antimicrobial resistance (AMR) problems .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They can be used in the treatment of inflammation-related diseases and various types of cancer .
Antidiabetic and Anti-allergic Activities
These compounds have been found to have antidiabetic and anti-allergic properties . They can be used in the management of diabetes and allergic reactions .
Antipyretic and Antiviral Activities
Imidazole derivatives can be used as antipyretic (fever-reducing) and antiviral agents . They can be used in the treatment of fever and viral infections .
Antioxidant and Anti-amoebic Activities
These compounds have antioxidant and anti-amoebic activities . They can be used to neutralize harmful free radicals in the body and treat amoebic infections .
Antihelmintic and Antifungal Activities
Imidazole derivatives have antihelmintic (anti-parasitic) and antifungal properties . They can be used in the treatment of parasitic worm infections and fungal infections .
Ulcerogenic Activities
These compounds also show ulcerogenic activities . They can be used in the treatment of ulcers .
Applications in Drug Development
Imidazole derivatives are an important synthon in the development of new drugs . They are used in the synthesis of various commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-19-10-18-14-9-13(6-7-15(14)19)21-16(20)8-11-2-4-12(17)5-3-11/h2-7,9-10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVRAVKKILNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate |
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